molecular formula C16H25N3O B13949694 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine

5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine

Cat. No.: B13949694
M. Wt: 275.39 g/mol
InChI Key: REQAPONIJXWNFI-UHFFFAOYSA-N
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Description

5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is a synthetic organic compound that belongs to the class of pyridinamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Cyclopentyl Group: The 2,2-dimethylcyclopentyl group can be introduced via alkylation reactions using appropriate cyclopentyl halides.

    Morpholine Substitution: The morpholine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyridine intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the cyclopentyl group.

    Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an inhibitor of specific pathways involved in diseases.

    Industry: Used in the synthesis of other compounds or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action for 5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine would involve its interaction with specific molecular targets. This could include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: Known for its use in treating multiple sclerosis.

    2-Methyl-4-pyridinamine: Studied for its potential biological activities.

Uniqueness

5-(2,2-dimethylcyclopentyl)-2-(4-morpholinyl)-4-Pyridinamine is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

5-(2,2-dimethylcyclopentyl)-2-morpholin-4-ylpyridin-4-amine

InChI

InChI=1S/C16H25N3O/c1-16(2)5-3-4-13(16)12-11-18-15(10-14(12)17)19-6-8-20-9-7-19/h10-11,13H,3-9H2,1-2H3,(H2,17,18)

InChI Key

REQAPONIJXWNFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C2=CN=C(C=C2N)N3CCOCC3)C

Origin of Product

United States

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